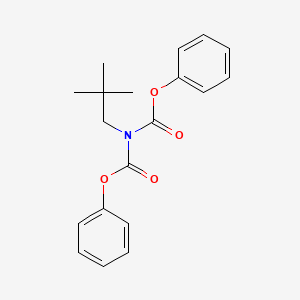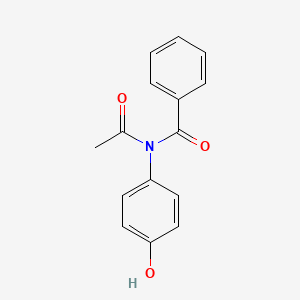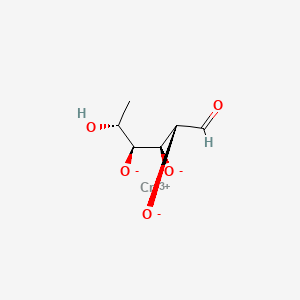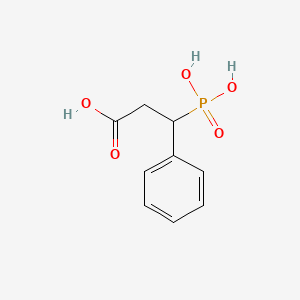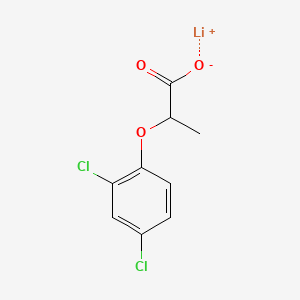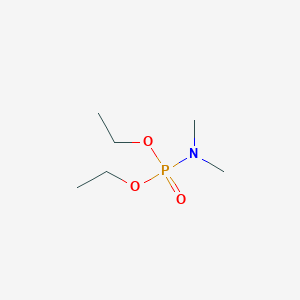![molecular formula C22H28O5Si B12657334 Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane CAS No. 83817-75-8](/img/structure/B12657334.png)
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is a heterocyclic organic compound with the molecular formula C22H28O5Si and a molecular weight of 400.54022 g/mol . It is known for its unique structure, which includes methoxy and allyl groups attached to a silane core. This compound is primarily used in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the methoxy groups can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methoxymethylbis(phenylmethoxy)silane: Similar in structure but with phenyl groups instead of allyl groups.
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: Contains propynyl groups instead of allyl groups.
Butan-2-one o,o’-(methoxymethylsilanediyl)dioxime: Features dioxime groups instead of methoxy groups.
Uniqueness
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is unique due to its combination of methoxy and allyl groups attached to a silane core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
83817-75-8 |
|---|---|
Fórmula molecular |
C22H28O5Si |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
methoxy-bis(2-methoxy-4-prop-2-enylphenoxy)-methylsilane |
InChI |
InChI=1S/C22H28O5Si/c1-7-9-17-11-13-19(21(15-17)23-3)26-28(6,25-5)27-20-14-12-18(10-8-2)16-22(20)24-4/h7-8,11-16H,1-2,9-10H2,3-6H3 |
Clave InChI |
BLDKJISNKNLTRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC2=C(C=C(C=C2)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


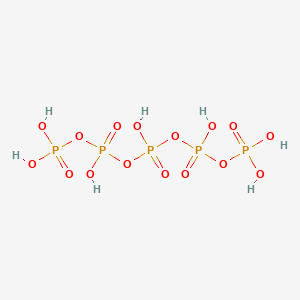
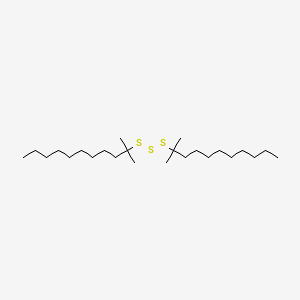
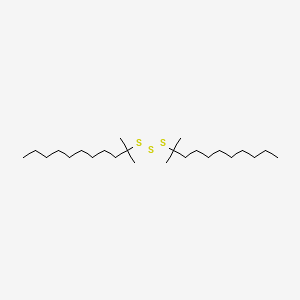
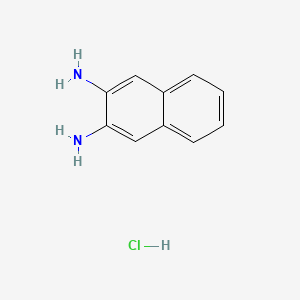
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

